molecular formula C30H29N5O B11206215 4-[4-(4-methoxyphenyl)piperazin-1-yl]-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

4-[4-(4-methoxyphenyl)piperazin-1-yl]-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11206215
M. Wt: 475.6 g/mol
InChI Key: SQQDGSZCEPKKSG-UHFFFAOYSA-N
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Description

1-(4-METHOXYPHENYL)-4-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE is a complex organic compound that belongs to the class of pyrrolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-METHOXYPHENYL)-4-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolopyrimidine core, followed by the introduction of the phenyl and methoxyphenyl groups through various coupling reactions. Common reagents used in these reactions include palladium catalysts, base, and solvents like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-(4-METHOXYPHENYL)-4-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyrrolopyrimidine core can be reduced under specific conditions.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while substitution reactions could introduce various functional groups onto the phenyl rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, 1-(4-METHOXYPHENYL)-4-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

This compound could have potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its structure suggests it may interact with specific biological targets, making it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, materials science, and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(4-METHOXYPHENYL)-4-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE would depend on its specific interactions with molecular targets. It may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-(4-METHOXYPHENYL)-4-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE: shares structural similarities with other pyrrolopyrimidine derivatives, such as:

Uniqueness

The uniqueness of 1-(4-METHOXYPHENYL)-4-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE lies in its specific substitution pattern and the presence of the methoxy group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C30H29N5O

Molecular Weight

475.6 g/mol

IUPAC Name

4-[4-(4-methoxyphenyl)piperazin-1-yl]-7-(3-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C30H29N5O/c1-22-7-6-10-25(19-22)35-20-27(23-8-4-3-5-9-23)28-29(31-21-32-30(28)35)34-17-15-33(16-18-34)24-11-13-26(36-2)14-12-24/h3-14,19-21H,15-18H2,1-2H3

InChI Key

SQQDGSZCEPKKSG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C=C(C3=C2N=CN=C3N4CCN(CC4)C5=CC=C(C=C5)OC)C6=CC=CC=C6

Origin of Product

United States

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